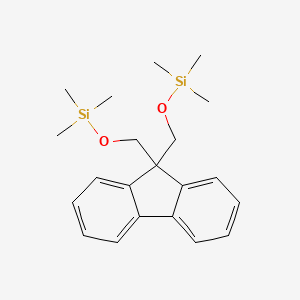

9,9-Bis(trimethylsilyloxymethyl)fluorene

Description

Structure

3D Structure

Properties

CAS No. |

697737-80-7 |

|---|---|

Molecular Formula |

C21H30O2Si2 |

Molecular Weight |

370.6 g/mol |

IUPAC Name |

trimethyl-[[9-(trimethylsilyloxymethyl)fluoren-9-yl]methoxy]silane |

InChI |

InChI=1S/C21H30O2Si2/c1-24(2,3)22-15-21(16-23-25(4,5)6)19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h7-14H,15-16H2,1-6H3 |

InChI Key |

XZHRGSILZYOTEJ-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)OCC1(C2=CC=CC=C2C3=CC=CC=C31)CO[Si](C)(C)C |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 9,9 Bis Trimethylsilyloxymethyl Fluorene

Reactivity of the Trimethylsilyloxymethyl Moieties

The trimethylsilyl (B98337) (TMS) ethers are among the most labile silyl (B83357) protecting groups, characterized by their susceptibility to cleavage under both acidic and nucleophilic conditions. wikipedia.orglibretexts.org This reactivity is centered on the silicon-oxygen bond and is the primary pathway for transformations involving these functional groups.

The principal reaction of the trimethylsilyloxymethyl groups is their cleavage, or desilylation, to regenerate the parent diol, 9,9-bis(hydroxymethyl)fluorene. This transformation is fundamental as it unmasks the reactive hydroxyl groups for subsequent synthetic steps. The cleavage can be precisely controlled by selecting appropriate reagents and conditions.

The Si-O bond in trimethylsilyl ethers is highly susceptible to cleavage under acidic conditions. gelest.com This method is often preferred for its mildness and the ease of removing byproducts. The general order of hydrolytic lability for silyl ethers under acidic conditions shows that TMS ethers are significantly more reactive than bulkier analogues like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers. nih.govwikipedia.org

The reaction typically proceeds by protonation of the ether oxygen, making the silicon atom more electrophilic and susceptible to attack by a weak nucleophile, such as water or an alcohol solvent. Steric hindrance plays a significant role in the rate of cleavage, with less hindered silyl ethers reacting more rapidly. stackexchange.comechemi.com A variety of acidic catalysts can be employed to effect this transformation.

Table 1: Common Reagents for Acid-Catalyzed Desilylation of TMS Ethers

| Reagent/System | Typical Conditions | Reference |

|---|---|---|

| Acetic Acid / Water | 2:1 mixture, 25°C | organic-chemistry.org |

| Hydrochloric Acid (HCl) | Dilute HCl in aqueous THF or methanol (B129727) | echemi.com |

| p-Toluenesulfonic Acid (p-TsOH) | Catalytic amount in methanol, 0°C to rt | gelest.com |

| Trifluoroacetic Acid (TFA) | Dilute solutions in dichloromethane |

The most common and highly effective method for cleaving silicon-oxygen bonds is through the use of fluoride (B91410) ion sources. thieme-connect.de The exceptional strength of the silicon-fluoride (Si-F) bond, which is significantly stronger than the silicon-oxygen (Si-O) bond, provides a powerful thermodynamic driving force for the reaction. nih.govorganic-chemistry.org

The mechanism involves the nucleophilic attack of the fluoride anion on the silicon atom, leading to the formation of a pentavalent silicate (B1173343) intermediate. nih.govorganic-chemistry.org This intermediate then collapses, breaking the Si-O bond and releasing the alkoxide, which is subsequently protonated to yield the alcohol. This method is widely used due to its high efficiency and selectivity.

Table 2: Common Fluoride Reagents for Silyl Ether Cleavage

| Reagent/System | Abbreviation | Typical Conditions | Reference |

|---|---|---|---|

| Tetra-n-butylammonium fluoride | TBAF | 1M solution in THF, room temperature | gelest.comorganic-chemistry.org |

| Hydrofluoric Acid | HF | Aqueous HF in acetonitrile (B52724) or HF-Pyridine complex | gelest.com |

| Cesium Fluoride | CsF | In polar aprotic solvents like DMF or acetonitrile | nih.gov |

| Potassium Bifluoride | KHF₂ | In methanol at room temperature | nih.gov |

Once the trimethylsilyl groups are removed to yield 9,9-bis(hydroxymethyl)fluorene, the regenerated primary alcohol functionalities can be readily converted into a wide array of other functional groups. imperial.ac.uk This process, known as functional group interconversion (FGI), opens up numerous pathways for further derivatization at the methylene (B1212753) spacers. solubilityofthings.com

Common transformations for the resulting diol include:

Oxidation: The primary alcohols can be oxidized to form the corresponding dialdehyde, 9,9-fluorenedicarbaldehyde, or further to the dicarboxylic acid, 9,9-fluorenedicarboxylic acid, using standard oxidizing agents.

Conversion to Halides: The hydroxyl groups can be substituted by halogens to form 9,9-bis(halomethyl)fluorenes. Reagents such as thionyl chloride (SOCl₂) for chlorides or phosphorus tribromide (PBr₃) for bromides are effective for this transformation. fiveable.me

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under appropriate conditions will yield the corresponding diesters.

Etherification: The hydroxyl groups can be converted into ethers, for example, through the Williamson ether synthesis by first deprotonating with a strong base followed by reaction with an alkyl halide.

While ionic cleavage is the most common reaction pathway for silyl ethers, they can also participate in radical reactions. The reactivity often depends on the specific type of silyl ether and the reaction conditions. Much of the research in this area has focused on silyl enol ethers, which are excellent acceptors in radical cyclization reactions. acs.org The Si-O bond in silyl enol ether cation radicals can be cleaved with the assistance of nucleophiles. rsc.org

For simple silyl ethers like the trimethylsilyloxymethyl groups, radical reactions are less common but plausible. Potential pathways could involve:

Hydrogen Atom Abstraction: A radical could abstract a hydrogen atom from one of the methyl groups on the silicon or from the methylene spacer, initiating subsequent radical processes.

Radical-Mediated Cleavage: Under specific conditions, such as photolysis or in the presence of strong radical initiators, the Si-O or C-O bonds might undergo homolytic cleavage.

Addition to Unsaturated Systems: Silyl radicals, which can be generated from organosilanes, are known to participate in various transformations, including reductions and intermolecular carbon-carbon bond formation. researchgate.net While not a direct reaction of the silyl ether, this highlights the broader context of silicon-centered radicals in synthesis.

Controlled Desilylation Reactions and Regeneration of Hydroxyl Groups

Reactivity of the Fluorene (B118485) Core in 9,9-Bis(trimethylsilyloxymethyl)fluorene

The fluorene core is an aromatic system that can undergo electrophilic aromatic substitution (EAS). However, the reactivity of the core in this compound is significantly influenced by the substituents at the 9-position.

The presence of two substituents on the C9 methylene bridge is crucial for the stability of the fluorene unit. Fluorene itself is susceptible to oxidation at the acidic C9 position, but 9,9-disubstitution prevents this degradation pathway, ensuring the integrity of the aromatic core during chemical transformations. mdpi.com

The dialkyl-like substituents at the 9-position are weakly electron-donating through hyperconjugation and inductive effects. Consequently, they act as weak activating groups for electrophilic aromatic substitution and are ortho, para-directing. Therefore, electrophilic attack is expected to occur primarily at the 2, 4, 5, and 7 positions of the fluorene ring system. The positions adjacent to the bulky C9 substituents (4 and 5) may experience some steric hindrance, potentially favoring substitution at the 2 and 7 positions.

Potential electrophilic aromatic substitution reactions for the fluorene core include:

Nitration: Reaction with nitric acid and sulfuric acid would introduce nitro groups onto the aromatic rings.

Halogenation: Treatment with halogens (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst would result in halogenated fluorene derivatives.

Sulfonation: Reaction with fuming sulfuric acid would lead to the introduction of sulfonic acid groups.

Friedel-Crafts Alkylation and Acylation: These reactions, catalyzed by Lewis acids, would attach alkyl or acyl groups to the aromatic system.

Cross-Coupling Reactivity at the 2,7-Positions for Extended Conjugation

A cornerstone of fluorene chemistry, particularly in the development of organic electronic materials, is the extension of the π-conjugated system via palladium-catalyzed cross-coupling reactions. mdpi.com To achieve this, this compound is first functionalized, typically via electrophilic bromination, to install leaving groups at the highly reactive 2 and 7 positions, yielding 2,7-dibromo-9,9-bis(trimethylsilyloxymethyl)fluorene. This dibrominated derivative serves as a versatile building block for various coupling methodologies.

The Suzuki-Miyaura cross-coupling is the most widely employed method for this purpose. researchgate.netuwindsor.ca It involves the reaction of the 2,7-dibromofluorene (B93635) derivative with a variety of aryl- or vinyl-boronic acids or esters in the presence of a palladium catalyst and a base. This reaction is highly efficient for forming new carbon-carbon bonds and is tolerant of a wide range of functional groups, allowing for the synthesis of complex conjugated oligomers and polymers. researchgate.net

Other significant cross-coupling reactions include:

Sonogashira Coupling: This reaction couples the 2,7-dihalofluorene with terminal alkynes, introducing carbon-carbon triple bonds into the conjugated backbone.

Heck Coupling: This reaction involves the coupling of the dihalide with alkenes, offering another route to extend the conjugated system with vinylene linkages. mdpi.comorganic-chemistry.orglibretexts.orguwindsor.ca

Stille Coupling: This method uses organostannane reagents as the coupling partners.

Negishi Coupling: This reaction utilizes organozinc reagents.

These reactions are fundamental in tuning the electronic and photophysical properties of fluorene-based materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Below is an interactive data table summarizing typical conditions for the Suzuki-Miyaura cross-coupling reaction based on analogous 2,7-dibromo-9,9-dialkylfluorene systems, which are directly applicable to 2,7-dibromo-9,9-bis(trimethylsilyloxymethyl)fluorene.

| Catalyst System | Boronic Acid/Ester | Base | Solvent | Temperature (°C) | Typical Yield (%) |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | Phenylboronic acid | K₂CO₃ (2M aq.) | Toluene (B28343)/Ethanol | 100 | >90 |

| Pd(OAc)₂ / SPhos | 4-Carbazolylphenylboronic acid | K₃PO₄ | Toluene/H₂O | 105 | 85-95 |

| Pd₂(dba)₃ / P(t-Bu)₃ | Thiophene-2-boronic acid | Cs₂CO₃ | DME | 80 | ~90 |

| Pd(OAc)₂ / NHC Ligand | Di-ortho-substituted arylboronic acids | KOH | Ethanol (95%) | 100 | 80-92 |

Mechanistic Investigations of Key Transformations Involving the Compound

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and designing novel molecular structures. Both computational and experimental methods have been employed to elucidate the pathways of electrophilic substitutions and, more extensively, palladium-catalyzed cross-coupling reactions of analogous fluorene derivatives.

Computational Chemistry Studies on Reaction Pathways and Intermediates

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural, electronic, and reactive properties of fluorene derivatives. indexcopernicus.comresearchgate.netnih.govbohrium.com DFT calculations allow for the modeling of reaction mechanisms, providing insights into the energies of reactants, intermediates, transition states, and products.

For electrophilic aromatic substitution , DFT studies can map the potential energy surface for the approach of an electrophile (e.g., NO₂⁺) to the fluorene ring. These calculations can confirm the regioselectivity by comparing the activation energies for attack at different positions (C1, C2, C3, C4), typically showing that the transition states leading to substitution at the C2 and C7 positions are the most energetically favorable.

In the context of Suzuki-Miyaura cross-coupling , DFT studies have been instrumental in detailing the catalytic cycle. nih.govnih.govrsc.orgresearchgate.netresearchgate.net The cycle is generally understood to involve three key steps:

Oxidative Addition: The reaction initiates with the oxidative addition of the 2,7-dibromofluorene derivative to a Pd(0) complex, forming a Pd(II) intermediate. DFT calculations help determine the energy barrier for this step. nih.gov

Transmetalation: This is often the rate-determining step. nih.gov A base activates the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the Pd(II) center, displacing a halide. Computational models have explored the structure of the key intermediates and transition states, confirming that this step involves the formation of a palladium-oxygen-boron linkage. rsc.orgresearchgate.net

Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst. DFT calculations show this step to be typically facile and highly exothermic. nih.gov

These computational studies provide a molecular-level understanding that complements experimental findings and guides the development of more efficient catalytic systems. bohrium.comcognizancejournal.com

Experimental Mechanistic Probes for Reaction Stereochemistry and Kinetics

Experimental studies provide tangible evidence to support or refute proposed reaction mechanisms. For transformations involving fluorene derivatives, kinetic analysis and isotopic labeling are two of the most powerful experimental probes. illinois.edu

Kinetic Studies: The rate of a reaction and its dependence on the concentration of each reactant (the reaction order) can provide critical mechanistic information. For palladium-catalyzed cross-coupling reactions, in situ monitoring techniques (e.g., spectroscopy) are used to follow the reaction progress over time. researchgate.net Such studies on Heck and Suzuki reactions have helped identify the rate-determining step of the catalytic cycle. illinois.edunih.gov For example, kinetic analysis can reveal whether oxidative addition or transmetalation is the slowest step under specific conditions, and can elucidate the role of off-cycle species like catalyst dimers. researchgate.net

Isotopic Labeling: This technique involves replacing an atom in a reactant with one of its isotopes (e.g., replacing hydrogen with deuterium (B1214612) or ¹²C with ¹³C) and tracing its position in the products. wikipedia.org This method provides definitive information about bond-forming and bond-breaking steps. nih.govresearchgate.netx-chemrx.comnih.gov For example, in studying the mechanism of C-H activation reactions on a fluorene ring, deuterium labeling can unambiguously show which C-H bond is broken in the rate-determining step by observing the kinetic isotope effect (KIE), where the C-D bond reacts more slowly than the C-H bond. While stereochemistry is not a factor in the planar aromatic substitution or cross-coupling on the fluorene backbone itself, it becomes relevant when chiral centers are present in the substituents being coupled to the fluorene core.

9,9 Bis Trimethylsilyloxymethyl Fluorene As a Monomer and Building Block in Polymer Science

Polymerization Techniques Employing 9,9-Bis(trimethylsilyloxymethyl)fluorene Derivatives

The polymerization of fluorene-based monomers, including derivatives of this compound, can be achieved through various techniques, which can be broadly categorized into controlled, chain-growth approaches and step-growth strategies. The choice of polymerization method has a profound impact on the resulting polymer's molecular weight, polydispersity, and architecture.

Controlled Polymerization Approaches

Controlled polymerization methods offer the ability to produce polymers with well-defined molecular weights and low polydispersity indices (PDIs). These techniques are often described as "living" because the polymer chains continue to grow as long as the monomer is available, and termination and chain-transfer reactions are minimized.

Suzuki Catalyst Transfer Polymerization (SCTP) has emerged as a powerful tool for the controlled synthesis of conjugated polymers, including polyfluorenes. rsc.org In this chain-growth polycondensation, the palladium catalyst remains associated with the growing polymer chain and "walks" along the backbone as new monomer units are added. This mechanism allows for the synthesis of polymers with molecular weights that are directly proportional to the monomer-to-initiator ratio and with narrow molecular weight distributions. rsc.org

The polymerization is typically initiated by an aryl halide with a palladium(0) complex. The catalyst undergoes oxidative addition to the initiator, followed by transmetalation with a fluorene (B118485) monomer bearing a boronic acid or ester group and a halide. Reductive elimination forms a new carbon-carbon bond, and the catalyst then transfers to the end of the growing chain to repeat the cycle. This process has been successfully applied to the synthesis of poly(9,9-dioctylfluorene)s (PF8s) with number-average molecular weights (Mns) ranging from 10.5 to 69.2 kDa and PDIs of approximately 1.60. rsc.org

The success of SCTP is highly dependent on the choice of catalyst, ligands, and reaction conditions. For example, using a N-heterocyclic carbene (NHC)-based palladium complex, Pd(IPr)(OAc)2, has been shown to facilitate the controlled polymerization of fluorene monomers. rsc.org The use of triolborate-type fluorene monomers has also been demonstrated to enable rapid and efficient SCTP, leading to high molecular weight polyfluorenes (Mn up to 69 kg mol⁻¹) with narrow dispersities (ĐM = 1.14–1.38). rsc.org

| Polymerization Method | Monomer Type | Catalyst System | Mn (kDa) | PDI | Reference |

| SCTP | 9,9-dioctylfluorene-2-boronic acid pinacol (B44631) ester-7-bromide | Pd(IPr)(OAc)2 | 10.5–69.2 | ~1.60 | rsc.org |

| SCTP | Potassium 2-(7-bromo-9,9-dihexyl-9H-fluoren-2-yl)triolborate | Pd₂(dba)₃·CHCl₃/t-Bu₃P | 5–69 | 1.14–1.38 | rsc.org |

Besides SCTP, other transition metal-catalyzed cross-coupling reactions have been adapted to achieve chain-growth polymerization of fluorene derivatives. One notable example is the Kumada Catalyst-Transfer Polycondensation (KCTP) . This method utilizes a nickel catalyst to polymerize a Grignard-functionalized fluorene monomer. KCTP has been successfully employed for the controlled synthesis of polyfluorenes. For instance, using a Ni(acac)₂/dppp catalyst system, poly(9,9-dioctylfluorene)s with Mns ranging from 2.8 to 62.2 kDa and PDIs of around 1.20 have been prepared in a controlled manner. acs.orgresearchgate.net The "living" nature of this polymerization was confirmed through kinetic studies and the successful synthesis of block copolymers. acs.orgresearchgate.net

While Stille and Sonogashira cross-coupling reactions are also widely used for the synthesis of conjugated polymers, they are more commonly employed in a step-growth manner. However, with careful selection of catalysts and reaction conditions, chain-growth characteristics can be introduced.

| Polymerization Method | Monomer Type | Catalyst System | Mn (kDa) | PDI | Reference |

| KCTP | 2-bromo-7-magnesiochloro-9,9-dioctylfluorene | Ni(acac)₂/dppp | 2.8–62.2 | ~1.20 | acs.orgresearchgate.net |

Step-Growth Polymerization Strategies

Step-growth polymerization is a more traditional and widely used approach for the synthesis of polyfluorenes. In this mechanism, monomers react to form dimers, trimers, and larger oligomers, which then react with each other to form long polymer chains. The molecular weight of the polymer increases slowly until high monomer conversion is reached. A key characteristic of step-growth polymerization is that the resulting polymers typically have a broader molecular weight distribution (PDI ≈ 2) compared to those produced by controlled polymerization methods.

The most common step-growth method for polyfluorene synthesis is the Suzuki polycondensation . This reaction involves the palladium-catalyzed cross-coupling of a fluorene monomer bearing two boronic acid or ester groups with a fluorene monomer bearing two halide groups (an AA/BB-type polymerization), or a single fluorene monomer bearing both a boronic acid/ester and a halide (an AB-type polymerization). The reaction conditions, including the choice of catalyst, base, and solvent, significantly influence the molecular weight of the resulting polymer. gfzxb.org For example, a study on the synthesis of polyfluorene copolymers via Suzuki polycondensation reported number-average molecular weights ranging from 12 to 55 kDa with PDIs between 2.1 and 3.4, depending on the comonomer and reaction conditions. nih.gov

Another step-growth method is the Yamamoto coupling , which involves the nickel-catalyzed homocoupling of a 2,7-dihalo-9,9-disubstituted fluorene monomer. This method is advantageous as it only requires one type of monomer.

For monomers like this compound, after deprotection to the corresponding diol, condensation polymerization could be a potential route. For instance, the hydroxyl groups could be converted into other reactive functionalities to participate in etherification or esterification reactions to form the polymer backbone, although this is less common for creating a fully conjugated main chain. A more likely scenario is the use of the diol-functionalized fluorene as a comonomer in the synthesis of polyesters or polyurethanes where the fluorene unit is a pendant group or part of the main chain in a non-conjugated fashion. However, for conjugated polymers, the focus remains on the functionalization at the 2 and 7 positions.

Controlled Synthesis of Polymer Architectures and End-Group Functionalization

The ability to control the polymerization of fluorene-based monomers opens up possibilities for creating complex polymer architectures beyond simple linear chains. Furthermore, the precise control over the initiation and termination steps in living-type polymerizations allows for the introduction of specific functional groups at the ends of the polymer chains.

Controlled polymerization techniques like SCTP and KCTP are particularly well-suited for the synthesis of block copolymers . By sequentially adding different monomers to a living polymer chain, well-defined block copolymers can be prepared. For example, fluorene-thiophene diblock copolymers with Mns up to 46 kDa have been synthesized using KCTP. acs.orgresearchgate.net Similarly, SCTP has been used to create polyfluorene-containing block and graft copolymers. rsc.org These block copolymers are of interest because they can self-assemble into ordered nanostructures, combining the properties of the different polymer blocks.

End-group functionalization is a powerful tool for tailoring the properties of polyfluorenes for specific applications. In controlled polymerizations, the initiator used to start the polymerization determines one end-group of the polymer chain. By choosing an initiator with a specific functional group, that functionality can be precisely placed at the beginning of the chain. The other end of the chain can be functionalized by adding a specific terminating agent at the end of the polymerization. This allows for the synthesis of telechelic polymers with functional groups at both ends. For example, end-functionalized poly(9,9′-dialkyl-fluorene-2,7-vinylene)s have been prepared with unique emitting properties by introducing different chromophores as end groups. researchgate.net

Post-polymerization modification is another strategy for introducing end-groups. In this approach, a polymer with reactive end-groups (e.g., a bromine atom) is first synthesized and then reacted with a functional molecule to attach it to the chain end. This method has been used to introduce hydroxyl and amino groups to the ends of polythiophenes, and similar strategies can be applied to polyfluorenes. wikipedia.org

The ability to control both the polymer architecture and the end-groups is crucial for applications such as organic light-emitting diodes (OLEDs), where end-capping with bulky groups can prevent aggregation and improve device efficiency, and in biomedical applications where end-groups can be used for bioconjugation. scholaris.ca

Copolymerization with Diverse Monomers to Modulate Polymer Properties

A comprehensive review of scientific literature and research databases reveals a notable absence of specific studies on the copolymerization of this compound with other monomers. While the field of polymer science extensively covers the synthesis and application of various fluorene-based polymers, research focusing specifically on the incorporation of the this compound monomer into copolymers and the subsequent modulation of their properties appears to be limited or not publicly available.

General knowledge in polymer chemistry suggests that the introduction of bulky trimethylsilyl (B98337) ether groups at the C9 position of the fluorene monomer could impart several desirable characteristics to a resulting copolymer. These might include enhanced solubility in common organic solvents, improved thermal stability, and altered optoelectronic properties due to the steric hindrance and electronic nature of the silyl (B83357) ether moieties. However, without specific experimental data from copolymerization reactions involving this compound, any discussion on the modulation of polymer properties remains speculative.

For context, studies on other 9,9-disubstituted fluorene derivatives offer insights into how side-chain engineering can influence copolymer characteristics. For instance, the copolymerization of fluorene monomers bearing long alkyl chains is a well-established strategy to improve the processability of the resulting polymers. Similarly, the incorporation of functional groups can be used to tune the emission color of fluorescent polymers for applications in organic light-emitting diodes (OLEDs).

In the case of silicon-containing fluorene copolymers, research on derivatives with bulky trimethylsilyl or tris(trimethylsilyl)silyl groups has shown that these substituents can influence the photophysical properties of the polymers in the solid state. For example, such bulky groups can suppress the formation of aggregates, which is often responsible for undesirable changes in the emission spectra of polyfluorenes.

Despite these analogous findings, it is crucial to emphasize that direct extrapolation of these results to copolymers of this compound would not be scientifically rigorous. The specific chemical nature of the trimethylsilyloxymethyl groups would likely lead to unique effects on the polymer's conformational, thermal, and electronic properties.

Due to the lack of specific research data on the copolymerization of this compound, no data tables with detailed research findings can be provided at this time.

Advanced Materials Applications and Research Prospects of Polymers Derived from 9,9 Bis Trimethylsilyloxymethyl Fluorene

Organic Electronics and Optoelectronics Research

The rigid, planar structure of the fluorene (B118485) unit, when polymerized, creates a conjugated system that is highly efficient at transporting charge carriers and emitting light. This makes polyfluorenes, including those synthesized from 9,9-Bis(trimethylsilyloxymethyl)fluorene, prime candidates for use in a range of organic electronic and optoelectronic devices. wikipedia.org

Polyfluorenes are particularly noted for their application in OLEDs because they are one of the few polymer families capable of emitting highly efficient, pure light spanning the entire visible spectrum, especially in the blue region. wikipedia.orgacs.org The performance of these polymers can be tailored by copolymerizing the fluorene monomer with other aromatic units to modify charge mobilities and balance charge carrier injection. 20.210.105 This approach has led to the development of OLEDs with high efficiency and brightness. 20.210.105

For instance, devices using fluorene-based polymers as the emissive layer have demonstrated low turn-on voltages and high peak efficiencies. One study reported a green-emitting polymer-based device with a turn-on voltage of 2.25 V and a peak efficiency of 10.5 Cd/A at a brightness of 6,600 cd/m². 20.210.105 Another device, incorporating a fluorene copolymer with 9,10-dicyanophenanthrene, achieved a maximum brightness of 9,230 cd/m² with a current efficiency of 3.33 cd/A. nih.gov These findings underscore the potential of fluorene-based polymers in creating high-performance lighting and display technologies.

A significant challenge in polyfluorene-based OLEDs is the emergence of a broad, green emission that can compromise color purity. wikipedia.org This has been attributed to the formation of ketone defects on the fluorene backbone during device operation or synthesis. wikipedia.org The design of the monomer, including the bulky trimethylsilyloxymethyl groups at the 9-position, is a key strategy to enhance stability and mitigate such degradation pathways.

| Device Type | Emissive Polymer | Max. Efficiency (cd/A) | Max. Brightness (cd/m²) | Turn-on Voltage (V) |

| Green-Emitting OLED | Fluorene Copolymer | 10.5 | >50,000 | 2.25 |

| Red-Emitting OLED | Polyfluorene Polymer | 1.5 | 2,000 | 2.1 |

| Greenish-Blue OLED | Fluorene/9,10-dicyanophenanthrene Copolymer | 3.33 | 9,230 | N/A |

This table presents a summary of performance metrics for various OLEDs based on fluorene-derived polymers, as reported in the literature. 20.210.105nih.gov

Organic field-effect transistors (OFETs) are fundamental components of next-generation flexible and transparent electronics. Polymers derived from fluorene are investigated as the active semiconductor in these devices due to their charge transport capabilities. acs.org The performance of an OFET is largely characterized by its charge carrier mobility.

Research into a class of alkylidene fluorene polymers, which share the core fluorene structure, demonstrated that thermal annealing of the polymer films in their nematic phase improved molecular ordering, leading to an increase in field-effect mobilities from a range of 1 × 10⁻⁴–9 × 10⁻⁴ cm²/V·s in as-spun films to 4 × 10⁻⁴–2 × 10⁻³ cm²/V·s after annealing. acs.org In another study, fluorene derivatives functionalized with dicyanovinylene and octyl thiophene exhibited n-channel characteristics with an electron mobility of 0.0055 cm²/Vs and a high current on/off ratio of approximately 10⁶. tandfonline.com These results show that the chemical structure of the fluorene-based polymer and the processing of the thin film are critical for optimizing device performance. acs.orgtandfonline.com

| Polymer System | Side Group | Mobility (cm²/V·s) | On/Off Ratio | Channel Type |

| Alkylidene Fluorene (C10PAF, annealed) | Decyl | 2 x 10⁻³ | >10⁶ | p-type |

| Dicyanovinylene-functionalized Fluorene | Octyl Thiophene | 0.0055 | ~10⁶ | n-type |

| Poly(9,9-dioctylfluorene-alt-bithiophene) (F8T2) | Octyl | >0.02 | N/A | p-type |

This table summarizes the charge transport properties of OFETs fabricated with different fluorene-derived polymers. acs.orgtandfonline.comresearchgate.net

In organic photovoltaics and polymer solar cells, fluorene-based polymers are often employed as the electron donor material in a bulk-heterojunction (BHJ) blend with an electron acceptor, typically a fullerene derivative like PCBM. ucla.edunih.gov The efficiency of these devices depends on the polymer's ability to absorb light, the energy level alignment with the acceptor, and the mobility of charge carriers.

By engineering the chemical structure through copolymerization, the band gap and energy levels of fluorene polymers can be tuned to optimize photovoltaic performance. ucla.edu For example, an alternating polyfluorene copolymer, BisDMO-PFDTBT, when blended with PC71BM, achieved a power conversion efficiency (PCE) of 4.5%. ucla.edu Another study on semiconducting copolymers composed of fluorene-dithiophene units found that a blend with PC71BM (1:2 ratio) yielded a PCE of 1.22%. nih.gov The molecular weight of the polymer also plays a crucial role; increasing the molecular weight of a polyfluorene derivative (PF12TBT) used as an acceptor in an all-polymer solar cell improved the PCE from 1.9% to 2.7%. nih.gov This improvement was attributed to more efficient charge generation and transport due to better film morphology. nih.gov

| Polymer Donor/Acceptor | Acceptor Material | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) |

| BisDMO-PFDTBT | PC71BM | 4.5 | ~1 |

| F8T2/OPTAN Copolymer | PC71BM (1:2 ratio) | 1.22 | N/A |

| P3HT (Donor) | PF12TBT (Acceptor, High Mw) | 2.7 | N/A |

This table highlights the performance of polymer solar cells utilizing fluorene-based copolymers as either the electron donor or acceptor. ucla.edunih.govnih.gov

Understanding the fundamental electronic structure of fluorene-based polymers is essential for designing improved materials. The key parameters governing their optoelectronic properties are the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting energy gap. 20.210.105 These can be investigated experimentally using techniques like ultraviolet photoelectron spectroscopy and cyclic voltammetry, and theoretically with quantum-chemical calculations. 20.210.105researchgate.net

Studies have shown that the choice of comonomer in alternating fluorene copolymers is critical in defining the frontier electronic levels. gatech.edu For instance, incorporating electron-donating alkoxy groups on a phenylene comonomer can raise the LUMO and slightly decrease the HOMO, leading to a spectral red shift. 20.210.105 Conversely, electron-withdrawing ester groups can lower both the HOMO and LUMO levels. 20.210.105 In blends of electron-donor and electron-acceptor fluorene-based polymers, efficient and rapid energy transfer can occur, on the order of picoseconds. nih.gov This transfer is crucial for the operation of OLEDs and OPVs. However, this can also lead to the formation of non-emissive or weakly emissive states, such as exciplexes, which can reduce the efficiency of light-emitting devices. nih.gov

Catalysis and Ligand Design Research

The unique structural and electronic properties of fluorene derivatives also make them candidates for applications in catalysis.

In the field of Ziegler-Natta catalysis, which is a cornerstone of industrial polypropylene (B1209903) production, organic molecules known as internal electron donors are added to the catalyst to control the stereochemistry of the resulting polymer. While research on this compound for this specific application is not widely documented, extensive studies have been conducted on a closely related analogue, 9,9-bis(methoxymethyl)fluorene (BMMF). nih.govevitachem.com

BMMF has proven to be a highly effective internal electron donor for magnesium chloride-supported Ziegler-Natta catalysts. evitachem.comchemicalbook.com Its function is to modulate the electronic and steric environment of the active titanium sites on the MgCl₂ support. evitachem.comlyzhongdachem.com Density functional theory (DFT) studies have shown that BMMF selectively coordinates to the (110) crystal surfaces of MgCl₂, creating well-defined vacancies for the titanium active sites. evitachem.com This precise control at the molecular level leads to the production of polypropylene with high isotacticity (>95%) and a narrow molecular weight distribution, which are desirable properties for high-performance plastics. evitachem.com The unique electronic and steric effects imparted by the fluorene-based donor enhance the selectivity and stereoorientation of the catalyst's active center. chemicalbook.com

Exploration of Coordination Chemistry with Transition Metals for Catalytic Applications

The exploration of polymers derived from this compound in the realm of coordination chemistry, particularly with transition metals for catalytic applications, is an area with limited specific research. While the broader class of fluorene derivatives has been investigated for their potential in catalysis, detailed studies focusing on the coordination of transition metals to polymers derived from this specific monomer are not extensively documented in publicly available literature.

Generally, fluorene-based ligands are of interest in catalysis due to their rigid and planar structure, which can influence the steric and electronic environment of a metal center. The trimethylsilyloxymethyl substituents at the 9-position could potentially be hydrolyzed to hydroxymethyl groups, which might then serve as coordination sites for transition metals. However, research detailing the synthesis and catalytic activity of such specific metal-polymer complexes is not readily found.

For context, a related compound, 9,9-bis(methoxymethyl)fluorene, has been studied as an internal electron donor in Ziegler-Natta catalysts for olefin polymerization. In these systems, the oxygen atoms of the methoxymethyl groups coordinate to the magnesium dichloride support, influencing the stereoselectivity of the polymerization process. This suggests that the oxygen atoms in the side chains of this compound-derived polymers could potentially play a similar role in coordinating with transition metal centers, thereby influencing catalytic activity and selectivity. However, without specific research on this compound, any potential catalytic applications remain speculative.

Other Emerging Applications in Advanced Materials Research (e.g., photoactive materials, sensors)

The application of polymers derived from this compound in other emerging areas of advanced materials research, such as photoactive materials and sensors, is not well-established in the current scientific literature. While the fluorene core is a well-known chromophore and a building block for many photoactive and electroactive polymers, the specific influence of the 9,9-bis(trimethylsilyloxymethyl) substituents on these properties has not been extensively investigated.

In the broader context of fluorene-based polymers, their high photoluminescence quantum yields and good thermal stability make them attractive for applications in organic light-emitting diodes (OLEDs) and polymer solar cells. The bulky substituents at the 9-position of the fluorene unit are crucial for ensuring solubility and preventing aggregation, which can quench fluorescence. The trimethylsilyloxymethyl groups could serve this purpose, potentially leading to polymers with desirable photophysical properties. However, detailed studies on the synthesis and characterization of such polymers for photoactive applications are not available.

Similarly, in the field of chemical sensors, fluorene-based polymers have been utilized for their ability to exhibit changes in their fluorescence upon interaction with specific analytes. The porous nature of some fluorene-containing polymer networks can also be exploited for gas sorption and separation. While polymers from this compound could theoretically be adapted for such applications, there is no specific research demonstrating their efficacy as sensing materials. The development of sensors based on this particular polymer remains a potential but as yet unexplored area of research.

Future Research Trajectories and Interdisciplinary Opportunities

Advancing Sustainable Synthesis of Silyl-Fluorene Derivatives

A primary focus for future research will be the development of sustainable and environmentally friendly synthetic methodologies for 9,9-bis(trimethylsilyloxymethyl)fluorene and other silyl-fluorene derivatives. Current synthetic routes often rely on traditional methods that may involve hazardous reagents, harsh reaction conditions, and the generation of significant waste. To align with the principles of green chemistry, new synthetic strategies should be explored.

Key areas for investigation include:

Catalytic Systems: The development of novel catalysts, particularly those based on earth-abundant and non-toxic metals, could lead to more efficient and selective reactions. For instance, exploring cobalt-based catalysts for dehydrogenative coupling reactions could offer a sustainable pathway to silyl (B83357) ethers.

Green Solvents: A shift towards the use of greener solvents, such as water or bio-based solvents, is crucial. Research into performing reactions in aqueous media, which has been successful for the synthesis of other fluorenone derivatives, could significantly reduce the environmental impact.

Atom Economy: Designing synthetic routes with high atom economy will be a priority. This involves maximizing the incorporation of all materials used in the process into the final product, thereby minimizing waste.

Energy Efficiency: The exploration of alternative energy sources, such as microwave or ultrasonic irradiation, could lead to faster reaction times and reduced energy consumption compared to conventional heating methods.

The following table summarizes potential green chemistry approaches for the synthesis of silyl-fluorene derivatives:

| Green Chemistry Principle | Application in Silyl-Fluorene Synthesis |

| Prevention | Designing syntheses to minimize waste generation. |

| Atom Economy | Utilizing addition reactions and catalytic cycles. |

| Less Hazardous Chemical Syntheses | Replacing toxic reagents with safer alternatives. |

| Designing Safer Chemicals | Modifying the structure to reduce toxicity while maintaining function. |

| Safer Solvents and Auxiliaries | Employing water, supercritical fluids, or ionic liquids. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Sourcing starting materials from biological sources. |

| Reduce Derivatives | Minimizing the use of protecting groups. |

| Catalysis | Using catalytic reagents in small amounts over stoichiometric ones. |

| Design for Degradation | Engineering molecules to break down into benign substances after use. |

| Real-time analysis for Pollution Prevention | In-process monitoring to prevent the formation of hazardous byproducts. |

| Inherently Safer Chemistry for Accident Prevention | Choosing substances and forms of substance that minimize the potential for chemical accidents. |

Crafting Novel Polymer Architectures and Supramolecular Assemblies

The incorporation of this compound into polymeric structures offers exciting prospects for creating materials with tailored properties. The bulky and flexible trimethylsilyloxymethyl side chains can significantly influence the morphology, solubility, and processing characteristics of polymers.

Future research in this area could focus on:

Advanced Polymer Architectures: Moving beyond simple linear polymers, the synthesis of more complex architectures such as dendrimers, hyperbranched polymers, and block copolymers containing the silyl-fluorene moiety could lead to materials with unique self-assembly behaviors and functionalities.

Supramolecular Chemistry: The fluorene (B118485) core is known to participate in π-π stacking interactions, which can be harnessed to create well-ordered supramolecular assemblies. researchgate.net The silyl groups can be modified to introduce specific recognition motifs, enabling the programmed self-assembly of molecules into complex, functional superstructures like nanofibers, vesicles, and gels.

Stimuli-Responsive Materials: By incorporating responsive chemical groups, it may be possible to create "smart" materials that change their properties in response to external stimuli such as light, heat, or chemical analytes. The cleavage of the silyl ether bond, for example, could be triggered by fluoride (B91410) ions, leading to a detectable change in the material's properties.

Integrating Derived Materials into Multi-Component Systems for Enhanced Functionality

Materials derived from this compound are promising candidates for integration into multi-component systems to create devices with enhanced or novel functionalities. The unique electronic and photophysical properties of the fluorene core, combined with the processability advantages conferred by the silyl groups, make these materials attractive for a range of applications.

Potential areas of exploration include:

Organic Electronics: Fluorene-based materials are already widely used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). researchgate.netrsc.org Materials derived from this compound could serve as active layers, charge transport layers, or interfacial modifiers in these devices. The silyl groups may improve solubility for solution-based processing and influence the morphology of thin films, which is critical for device performance.

Sensors: The fluorescent nature of the fluorene unit makes it an excellent building block for chemical sensors. By integrating these materials into sensor arrays or composite materials, it may be possible to develop highly sensitive and selective devices for detecting a variety of analytes.

Photonics: The tunable optical properties of fluorene derivatives make them suitable for applications in photonics, such as in optical waveguides and nonlinear optical materials. scientific.net

The table below outlines potential roles for silyl-fluorene derived materials in various multi-component systems:

| Device Type | Potential Role of Silyl-Fluorene Material | Anticipated Enhancement |

| Organic Light-Emitting Diodes (OLEDs) | Emissive layer, host material, electron transport layer | Improved processability, enhanced quantum efficiency, color tuning |

| Organic Photovoltaics (OPVs) | Donor or acceptor material, interfacial layer | Increased power conversion efficiency, improved morphology control |

| Organic Field-Effect Transistors (OFETs) | Active semiconductor layer, dielectric layer | Higher charge carrier mobility, better solution processability |

| Chemical Sensors | Fluorescent probe, active layer in a chemiresistor | High sensitivity and selectivity, potential for multiplexed detection |

| Photonics | Nonlinear optical material, component in optical waveguides | Large nonlinear optical response, low optical loss |

Synergistic Approaches: Merging Experimental Synthesis with Advanced Computational Modeling

A powerful strategy for accelerating the discovery and optimization of new materials based on this compound is the synergistic combination of experimental synthesis and advanced computational modeling. scientific.net Theoretical calculations can provide valuable insights into the structure-property relationships of these molecules, guiding the design of new materials with desired characteristics.

Key aspects of this synergistic approach include:

Predictive Modeling: Computational methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be used to predict the electronic and optical properties of new silyl-fluorene derivatives before they are synthesized. scientific.networldscientific.com This allows for the in-silico screening of large numbers of candidate molecules, saving significant time and resources in the laboratory.

Understanding Mechanisms: Computational modeling can help to elucidate the mechanisms of chemical reactions and photophysical processes. This fundamental understanding is crucial for optimizing synthetic procedures and designing materials with improved performance.

Guiding Material Design: By correlating theoretical predictions with experimental observations, researchers can develop robust design rules for creating new materials with specific functionalities. For example, computational studies can predict how different substituents on the fluorene core will affect the emission color or charge transport properties of a material.

This integrated approach, where computational predictions guide experimental efforts and experimental results validate and refine theoretical models, will be instrumental in unlocking the full potential of this compound and its derivatives in a wide range of scientific and technological applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.